molecular formula C19H34N3O10P B14519126 (2R,3R)-2,3-dihydroxybutanedioic acid;hexanedioic acid;tris(2-methylaziridin-1-yl)phosphane CAS No. 62942-09-0

(2R,3R)-2,3-dihydroxybutanedioic acid;hexanedioic acid;tris(2-methylaziridin-1-yl)phosphane

Cat. No.: B14519126
CAS No.: 62942-09-0
M. Wt: 495.5 g/mol
InChI Key: VIKXBURHFKEMEB-CEAXSRTFSA-N
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Description

Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’‘-phosphinylidynetris[2-methylaziridine] is a complex polymeric compound. This compound is formed through the polymerization of hexanedioic acid, (2R,3R)-2,3-dihydroxybutanedioic acid, and 1,1’,1’'-phosphinylidynetris[2-methylaziridine]. The resulting polymer exhibits unique properties due to the combination of these monomers, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] involves a step-growth polymerization process. The reaction typically requires the following steps:

    Monomer Preparation: The individual monomers, hexanedioic acid, (2R,3R)-2,3-dihydroxybutanedioic acid, and 1,1’,1’'-phosphinylidynetris[2-methylaziridine], are synthesized or procured.

    Polymerization: The monomers are mixed in a suitable solvent under controlled temperature and pressure conditions. Catalysts may be used to facilitate the polymerization process.

    Purification: The resulting polymer is purified to remove any unreacted monomers and by-products.

Industrial Production Methods

In an industrial setting, the production of this polymer involves large-scale reactors where the monomers are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then subjected to various purification and quality control processes before being used in applications.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] can undergo several types of chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.

    Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.

    Substitution: Various substitution reactions can be performed to introduce different functional groups into the polymer.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the formation of various functionalized derivatives of the polymer.

Scientific Research Applications

Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] has a wide range of scientific research applications:

    Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a reagent in various chemical reactions.

    Biology: It is employed in the development of biomaterials and drug delivery systems due to its biocompatibility.

    Medicine: The polymer is investigated for its potential use in medical devices and tissue engineering.

    Industry: It finds applications in the production of coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, facilitating its use in drug delivery and tissue engineering. The specific pathways involved depend on the application and the environment in which the polymer is used.

Comparison with Similar Compounds

Hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific monomer compositions and properties. The unique combination of monomers in hexanedioic acid, polymer with (2R,3R)-2,3-dihydroxybutanedioic acid and 1,1’,1’'-phosphinylidynetris[2-methylaziridine] imparts distinct characteristics that make it suitable for specialized applications.

Properties

CAS No.

62942-09-0

Molecular Formula

C19H34N3O10P

Molecular Weight

495.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;hexanedioic acid;tris(2-methylaziridin-1-yl)phosphane

InChI

InChI=1S/C9H18N3P.C6H10O4.C4H6O6/c1-7-4-10(7)13(11-5-8(11)2)12-6-9(12)3;7-5(8)3-1-2-4-6(9)10;5-1(3(7)8)2(6)4(9)10/h7-9H,4-6H2,1-3H3;1-4H2,(H,7,8)(H,9,10);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

VIKXBURHFKEMEB-CEAXSRTFSA-N

Isomeric SMILES

CC1CN1P(N2CC2C)N3CC3C.C(CCC(=O)O)CC(=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CN1P(N2CC2C)N3CC3C.C(CCC(=O)O)CC(=O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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